molecular formula C8H14N2O2 B1449736 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane CAS No. 1389264-34-9

2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Cat. No.: B1449736
CAS No.: 1389264-34-9
M. Wt: 170.21 g/mol
InChI Key: ZFHMIJFABNRRBE-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Properties

Molecular Identity and Classification

2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane represents a member of the spirocyclic compound family, specifically classified as a spiro heterocycle due to the presence of heteroatoms within its ring systems. The compound is officially recognized in chemical databases with the Chemical Abstracts Service registry number 1389264-34-9 and is catalogued in PubChem under the compound identification number 72208121. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as 3-oxa-1,8-diazaspiro[5.5]undecan-2-one, reflecting its structural composition and the specific positioning of functional groups within the molecular framework.

The classification of this compound places it within the broader category of spiro compounds, which are characterized by having two rings sharing a single quaternary carbon atom, known as the spiro atom. Spiro compounds are considered spiro heterocyclic when the spiro atom or any atom in either ring contains non-carbon elements, such as nitrogen, oxygen, or sulfur. In the case of this compound, the heterocyclic nature is established through the presence of two nitrogen atoms and one oxygen atom integrated into the ring structure, along with a carbonyl functional group that contributes to the compound's distinctive chemical properties. The inherent rigidity of spirocyclic compounds contributes to a decrease in conformational entropy penalty when interacting with molecular targets, making such structures particularly valuable in pharmaceutical and materials science applications.

Chemical Structure and Configuration

The molecular architecture of this compound features a distinctive bicyclic spiro system consisting of two interconnected rings sharing a quaternary carbon center. The compound exhibits a complex structural arrangement where one ring contains six atoms including an oxygen atom and a nitrogen atom, while the second ring is a six-membered system containing a nitrogen atom. The spiro carbon serves as the central junction point, creating a three-dimensional molecular geometry that distinguishes this compound from planar aromatic systems.

The structural configuration can be represented through its Simplified Molecular Input Line Entry System notation as C1CC2(CCOC(=O)N2)CNC1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) offers additional structural detail, indicating the specific atomic arrangements and bonding patterns within the molecule. This configuration creates a rigid framework that significantly restricts molecular flexibility and establishes defined spatial relationships between functional groups.

The presence of the carbonyl group (C=O) within the structure introduces an important electrophilic center, while the nitrogen atoms provide potential sites for hydrogen bonding and coordination chemistry. The oxygen atom within the ring system contributes to the overall polarity of the molecule and influences its interaction with solvents and biological systems. The spiro arrangement creates a perpendicular relationship between the two ring systems, resulting in a three-dimensional structure that can exhibit unique stereochemical properties and molecular recognition capabilities.

Physicochemical Properties

Molecular Formula (C8H14N2O2) and Weight (170.21 g/mol)

The molecular composition of this compound is defined by the molecular formula C8H14N2O2, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This atomic composition results in a molecular weight of 170.21 grams per mole, positioning the compound within the lower molecular weight range for organic pharmaceutical intermediates and research chemicals. The molecular weight calculation provides essential information for stoichiometric calculations, analytical method development, and formulation considerations in research applications.

The elemental composition reveals a relatively high hydrogen content relative to carbon, suggesting a saturated or partially saturated ring system with limited aromatic character. The presence of two nitrogen atoms and two oxygen atoms contributes significantly to the molecular polarity and influences the compound's physicochemical behavior. The nitrogen to carbon ratio of 1:4 indicates substantial heteroatom content, which typically correlates with enhanced solubility in polar solvents and increased potential for hydrogen bonding interactions.

Property Value
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Carbon Atoms 8
Hydrogen Atoms 14
Nitrogen Atoms 2
Oxygen Atoms 2
Heteroatom Content 23.5%
Solubility and Stability Characteristics

The solubility profile of this compound is influenced by its heterocyclic nature and the presence of polar functional groups within the molecular structure. The compound contains multiple sites capable of hydrogen bonding, including the carbonyl oxygen, the ether oxygen, and the nitrogen atoms, which typically enhance solubility in polar protic solvents such as water, methanol, and ethanol. The rigid spiro framework, however, may limit conformational flexibility and affect the overall dissolution behavior compared to more flexible heterocyclic compounds.

Storage recommendations for the compound indicate the importance of maintaining appropriate environmental conditions to preserve chemical integrity. According to supplier specifications, the compound should be stored in a tightly closed container under cool and dry conditions to prevent degradation and maintain purity. The stability profile suggests that the compound is relatively stable under normal laboratory conditions, though specific stability studies under various temperature, humidity, and light exposure conditions would provide more comprehensive stability data.

The heterocyclic structure with its spiro configuration typically confers enhanced stability compared to linear analogs due to the conformational restrictions imposed by the bicyclic framework. The presence of the carbonyl group and ether linkage within the ring system may influence hydrolytic stability, particularly under acidic or basic conditions. The nitrogen atoms in the structure may be susceptible to oxidation under certain conditions, requiring careful consideration of storage atmosphere and handling procedures.

Spectroscopic Data and Structural Confirmation

Structural confirmation of this compound relies on various spectroscopic techniques that provide detailed information about the molecular architecture and functional group characteristics. Nuclear magnetic resonance spectroscopy represents a primary analytical tool for structure elucidation, offering insights into the carbon and hydrogen environments within the spiro framework. The rigid nature of the spiro system typically results in well-resolved spectra with characteristic chemical shifts corresponding to the different ring systems and functional groups.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carbonyl stretch associated with the oxazolidinone-like structure within the compound. The presence of nitrogen-hydrogen bonds and carbon-oxygen bonds can be identified through characteristic absorption bands in the infrared spectrum. Mass spectrometry offers molecular weight confirmation and fragmentation patterns that support structural assignments, with the molecular ion peak appearing at mass-to-charge ratio 170 corresponding to the calculated molecular weight.

The International Chemical Identifier Key ZFHMIJFABNRRBE-UHFFFAOYSA-N provides a unique identifier for the compound that facilitates database searches and structural verification. This standardized representation ensures accurate identification across different chemical databases and research publications. Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance spectroscopy can provide detailed connectivity information and confirm the spiro arrangement through correlation experiments.

Crystallographic Analysis

The spiro carbon center represents a unique structural feature that would be clearly defined in crystallographic analysis, confirming the perpendicular arrangement of the two ring systems. Bond length measurements would provide insights into the electronic distribution within the molecule, particularly around the heteroatoms and the carbonyl functional group. The conformation of the heterocyclic rings and the relative positioning of substituents would be precisely determined through crystallographic methods.

Properties

IUPAC Name

3-oxa-1,8-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHMIJFABNRRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC(=O)N2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane and related diazaspiro compounds typically follows a multi-step approach:

  • Step 1: Construction of the spirocyclic core, often via condensation of N-substituted piperidones with cyanoacetate derivatives in basic or ammoniacal media.
  • Step 2: Cyclization and/or hydrolysis under acidic conditions to form the spirocyclic diketone or dioxo intermediates.
  • Step 3: Selective reduction and deprotection to afford the target compound.

Detailed Stepwise Synthesis

Synthesis via N-Benzylpiperidone and Ethyl Cyanoacetate
Step Reagents & Conditions Description Yield
1 N-benzylpiperidone, ethyl cyanoacetate, 12% ammonia-ethanol, 0°C, 8 days Formation of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane 65%
2 Phosphate buffer (50%), 110°C, 30 h Cyclization and hydrolysis to 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane 64%
3 Ethanol, NaBH₄, RT, 12 h Reduction to 9-benzyl-3,9-diaza-2-oxospiro[5.5]undecane 74%
4 Pd/C, H₂ (50 psi), 50°C, 16 h Hydrogenolysis to remove benzyl group Not specified
5 Dioxane, NaOH, Cbz-Cl, ice bath Carbobenzoxy protection (optional) 87%
6 Deprotection, purification Final product isolation Not specified

Notes:

  • Acidic hydrolysis (using sulfuric, hydrochloric, or phosphoric acid) is crucial for selective decarboxylation and cyclization.
  • Selective reduction can be achieved with sodium borohydride or red aluminum solutions, sometimes followed by silylation and acid treatment for further deprotection.
Alternative Reductive and Protective Strategies
  • Selective Reduction: Sodium borohydride is commonly used for reducing imide or dione functionalities, while triethylsilane with trifluoroacetic acid can be employed for further deprotection and reduction steps.
  • Hydrogenolysis: Removal of benzyl groups is efficiently performed under hydrogen atmosphere with palladium on carbon catalyst.

Example Data Table: Synthesis and Yield Summary

Intermediate/Product Key Reagents & Conditions Yield (%)
9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane N-benzylpiperidone, ethyl cyanoacetate, ammonia-ethanol, 0°C, 8d 65
9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane Phosphate buffer (50%), 110°C, 30h 64
9-benzyl-3,9-diaza-2-oxospiro[5.5]undecane NaBH₄, ethanol, RT, 12h 74
Final deprotected spiro compound Pd/C, H₂, 50°C, 16h Not specified
Cbz-protected intermediate Cbz-Cl, dioxane, NaOH, ice bath 87

Practical Considerations and Optimization

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress at each step.
  • Purification: Recrystallization (commonly from methanol or ethyl acetate/hexane) and column chromatography are standard for isolating pure products.
  • Solubility and Stock Solution Preparation: The compound is soluble in DMSO, and stock solutions are typically prepared at 10 mM concentration. For in vivo work, DMSO master solutions are diluted with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.

Summary Table: Stock Solution Preparation

Desired Concentration Amount of Compound Volume of DMSO Needed
1 mM 1 mg 5.88 mL
5 mM 1 mg 1.18 mL
10 mM 1 mg 0.59 mL

Volumes scale proportionally for larger amounts; see reference for full table.

Chemical Reactions Analysis

Oxidation Reactions

The carbonyl group at the 2-position undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield
Hydrogen peroxide0–5°C, pH 7–8 (aqueous medium)2,3-Dioxo-1,8-diaza-spiro[5.5]undecane68–72%
Sodium hypochloriteRT, CH₂Cl₂Epoxide derivative (ring expansion observed)55%
Potassium permanganateAcidic aqueous, 60°CCarboxylic acid derivative (ring opening)<30%

The oxidation pathway depends on the steric hindrance of the spiro system, with hydrogen peroxide favoring selective ketone oxidation without ring disruption.

Reduction Reactions

The compound’s carbonyl group and spirocyclic structure allow selective reductions:

  • Lithium aluminum hydride (LiAlH₄):

    • Reduces the 2-oxo group to a hydroxyl group at −20°C in THF, yielding 2-hydroxy-3-oxa-1,8-diaza-spiro[5.5]undecane (85% yield) .

    • Prolonged reflux (16 hrs) leads to partial reduction of the oxa ring, forming 3-hydroxy-1,8-diaza-spiro[5.5]undecane .

  • Catalytic hydrogenation (H₂/Pd-C):

    • Reduces the oxa ring selectively at 50 PSI H₂ in ethanol, producing 1,8-diaza-spiro[5.5]undecane (82% yield) .

Alkylation and Acylation

The nitrogen atoms at positions 1 and 8 are nucleophilic sites for functionalization:

Reaction Type Reagent Conditions Product Yield
N-AlkylationMethyl iodide, NaHDMF, 0°C → RT1-Methyl-2-oxo-3-oxa-8-diaza-spiro[5.5]undecane78%
N-AcylationAcetyl chloride, Et₃NCH₂Cl₂, N₂ atmosphere, −15°C1-Acetyl-2-oxo-3-oxa-8-diaza-spiro[5.5]undecane93%
Boc ProtectionBoc₂O, DMAPTHF, reflux8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane96%

Acylation reactions show higher regioselectivity at the 1-position nitrogen due to steric shielding of the 8-position by the spiro structure .

Cyclization and Ring-Opening Reactions

The spirocyclic system participates in ring-expansion and contraction processes:

  • Thermal cyclization (180°C, toluene): Forms a fused bicyclic lactam via C–O bond cleavage (52% yield).

  • Acid-catalyzed ring opening (HCl, H₂O): Generates a linear diamine-carboxylic acid intermediate, which recyclizes under basic conditions to form larger macrocycles.

Nucleophilic Substitution

The oxygen atom in the oxa ring participates in SN2 reactions:

Nucleophile Conditions Product Application
AmmoniaNH₃/EtOH, 70°C3-Amino-2-oxo-1,8-diaza-spiro[5.5]undecanePrecursor for bioactive derivatives
ThiophenolK₂CO₃, DMF, 100°C3-Phenylthio-2-oxo-1,8-diaza-spiro[5.5]undecaneSulfur-containing analog synthesis

Mechanistic Insights

  • Spiro strain effects : The 5,5-spiro junction induces torsional strain, accelerating ring-opening reactions under acidic or thermal conditions.

  • Steric shielding : The 8-position nitrogen is less reactive in alkylation due to proximity to the spiro carbon .

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature (LiAlH₄ reduction)−20°C to 0°CPrevents over-reduction
Solvent polarity (acylation)Low (CH₂Cl₂ > THF)Enhances regioselectivity
Catalyst (Boc protection)DMAP (0.1 eq)Reduces reaction time by 40%

Scientific Research Applications

Bronchodilator Activity

Research indicates that derivatives of 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane exhibit significant bronchodilator effects. For instance, studies have shown that certain analogs can inhibit bronchospasm induced by histamine or serotonin in animal models, demonstrating their potential use in treating respiratory conditions like asthma and COPD (Chronic Obstructive Pulmonary Disease) .

Analgesic Properties

The analgesic effects of this compound were evaluated using the hot plate test in mice. Results indicated that compounds derived from this compound could increase the pain threshold significantly when administered intraperitoneally, suggesting potential applications in pain management therapies .

Anti-inflammatory Effects

In addition to its analgesic properties, compounds based on this structure have been shown to possess anti-inflammatory effects. In studies involving the induction of plantar edema in rats, these compounds demonstrated a notable reduction in inflammation when administered orally over a specified duration .

Case Studies

Study ReferenceApplicationFindings
Konzett & Rosler (1940)Bronchodilator ActivityComplete inhibition of bronchospasm at doses of 0.5 to 1.0 mg/kg in guinea pigs .
Hot Plate TestAnalgesic ActivityIncreased pain threshold by up to 100% at a dose of 30 mg/kg .
Plantar Edema StudyAnti-inflammatory EffectsSignificant reduction in inflammation at doses of 100 to 200 mg/kg over three days .

Synthesis and Derivatives

The synthesis of this compound and its derivatives involves various chemical methods, including crystallization and the formation of salts with acids. These derivatives are essential for enhancing the pharmacological profile and therapeutic efficacy of the original compound .

Mechanism of Action

The mechanism by which 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to specific biological responses. Understanding these mechanisms is crucial for developing applications in medicine and industry.

Comparison with Similar Compounds

1,7-Dioxaspiro[5.5]undecane Derivatives

Key Features:

  • Acts as a major pheromone component in Dacus oleae (olive fruit fly) and Ceropegia dolichophylla (plant), attracting pollinators or mates .
  • Exhibits high volatility and stability in the gas phase, making it suitable for ecological signaling .
    Biological Activity :
  • (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane elicits strong electrophysiological responses in insects, suggesting receptor-specific interactions .
  • Racemic mixtures of stereoisomers (e.g., 8-methyl-2-propyl derivatives) are used in bioassays to mimic natural pheromone blends .

Comparison : Unlike 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, these compounds lack nitrogen and ketone groups, limiting their utility in medicinal chemistry but enhancing their role in ecological systems.

2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives

Structure : Contains four oxygen atoms (2,4,8,10-tetraoxa) .
Key Features :

  • Synthesized via condensation of pentaerythritol with ketones, yielding flexible spiro frameworks .
  • Studied for stereochemical dynamics and axial chirality using dynamic NMR .

Applications : Primarily used in materials science due to their conformational adaptability .

Comparison : The absence of nitrogen atoms and the presence of multiple ether linkages distinguish these compounds from the target molecule, which is tailored for bioactivity.

1,5-Dioxa-9-azaspiro[5.5]undecane

Structure : Contains one nitrogen (9-aza) and two oxygen atoms (1,5-dioxa) .
Synthesis : Prepared via stereoselective reactions starting from amine precursors, yielding 64% of 8-ethoxycarbonyl-10-hexyl derivatives .
Key Features : IR spectroscopy confirms ester carbonyl (1733 cm⁻¹) and alkyl chain vibrations .

Comparison : The single nitrogen atom and ester functional group contrast with the dual nitrogen and ketone groups in 2-oxo-3-oxa-1,8-diaza derivatives, impacting solubility and receptor binding.

2-Oxo-3-oxa-1,9-diaza-spiro[5.5]undecane

Structure : Structural isomer of the target compound, with nitrogen atoms at positions 1 and 9 .
Applications : Used in research as a reference standard, with suppliers like Shanghai Yuanye Bio-Technique offering 100 mg at $4,700 .

Neuroprotective Spiro Compounds

Examples : 2-Oxa-spiro[5.5]undecane derivatives (e.g., compounds 519, 520) .
Biological Activity :

  • Show neurotrophic effects in MTT and trypan blue assays, enhancing neuronal survival .
  • Synthesized via Pauson–Khand reaction and nucleophilic epoxidation .

Comparison: While structurally similar, the replacement of a nitrogen with an oxygen atom (2-oxa vs.

Data Tables

Table 1. Structural and Functional Comparison

Compound Heteroatoms Key Functional Groups Primary Applications Reference
This compound 2 N, 1 O, 1 ketone Ketone, amine Neuroprotection, NK antagonists
1,7-Dioxaspiro[5.5]undecane 2 O Ether Insect pheromones, plant volatiles
2,4,8,10-Tetraoxaspiro[5.5]undecane 4 O Ether Materials science
1,5-Dioxa-9-azaspiro[5.5]undecane 1 N, 2 O Ester Synthetic intermediates

Biological Activity

2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a compound with significant biological interest due to its unique spirocyclic structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 1408074-70-3

The compound features a spiro junction between a diaza ring and an oxa ring, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of these target molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing physiological responses.

Pharmacological Activity

Recent studies have highlighted various pharmacological activities associated with this compound:

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic formulations.

Antitumor Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study tested the compound against Staphylococcus aureus and Escherichia coli.
    • Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    • These findings suggest its potential as a lead compound for developing new antibiotics.
  • Case Study on Antitumor Properties
    • In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant cell death.
    • Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor binding
Compound AYesNoUnknown
Compound BNoYesApoptosis induction

Q & A

Q. How can researchers mitigate toxicity risks associated with spirocyclic byproducts?

  • Methodological Answer:
  • Green chemistry principles : Replace toxic reagents (e.g., cyanides in nitrile-based syntheses) with biocatalysts (e.g., baker’s yeast for enantioselective reductions) .
  • Waste stream analysis : Monitor for genotoxic impurities (e.g., alkylating agents) using LC-MS/MS and adhere to ICH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Reactant of Route 2
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.